Metildigoxin
Overview
Description
Metildigoxin is a cardiac glycoside, a type of drug used in the treatment of congestive heart failure and cardiac arrhythmia (irregular heartbeat). It is closely related to digoxin, differing only by an O-methyl group on the terminal monosaccharide . This compound is known for its ability to increase the force of myocardial contraction, making it a valuable therapeutic agent in managing heart conditions .
Mechanism of Action
Target of Action
Metildigoxin is a cardiac glycoside . Its primary targets are the cells of the heart, specifically the myocardium, which is the muscle tissue responsible for heart contractions . The drug is used in the treatment of acute and chronic heart failure .
Mode of Action
The inhibition results in an increase in intracellular sodium levels, which then leads to a rise in intracellular calcium via the sodium-calcium exchange mechanism. The increased intracellular calcium gives a positive inotropic effect, increasing the force of myocardial contractions .
Biochemical Pathways
Cardiac glycosides like this compound generally affect the sodium-potassium atpase pathway, leading to increased intracellular calcium concentrations and stronger heart contractions .
Pharmacokinetics
Studies have shown that in patients with cirrhosis, the digoxin levels were significantly higher when treated with this compound compared to healthy volunteers . This suggests that liver function can significantly impact the pharmacokinetics of this compound .
Result of Action
The primary result of this compound’s action is the strengthening of heart contractions, which can help improve blood circulation in patients with heart failure . This is achieved through the inhibition of the Na+/K+ ATPase pump, leading to increased intracellular calcium and stronger myocardial contractions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, liver function can significantly impact the pharmacokinetics of this compound . Therefore, conditions such as cirrhosis that affect liver function can alter the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Metildigoxin plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the sodium/potassium-transporting ATPase subunit alpha-1, a transporter protein . This interaction inhibits the sodium-potassium pump, leading to an increase in intracellular sodium levels. Consequently, this promotes calcium influx via the sodium-calcium exchanger, enhancing cardiac contractility.
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it increases the force of contraction by elevating intracellular calcium levels . This compound also influences cell signaling pathways, particularly those involved in calcium homeostasis. Additionally, this compound can impact gene expression and cellular metabolism by modulating the activity of specific transcription factors and enzymes involved in energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the sodium/potassium-transporting ATPase . This binding inhibits the pump’s activity, leading to an increase in intracellular sodium levels. The elevated sodium levels, in turn, drive calcium influx through the sodium-calcium exchanger, resulting in increased intracellular calcium concentrations. This cascade of events enhances cardiac contractility and improves heart function in patients with heart failure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade over prolonged periods . Long-term studies have shown that this compound maintains its efficacy in enhancing cardiac contractility, although its potency may decrease with extended exposure. Additionally, in vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular function, particularly in cardiac cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound improves cardiac function without significant adverse effects . At higher doses, it can induce toxic effects, including arrhythmias and cardiac toxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at certain concentrations, and further increases in dosage lead to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a cardiac glycoside . It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and elimination. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, affecting its therapeutic effects and potential toxicity.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function . It is primarily localized in the cytoplasm and interacts with the sodium/potassium-transporting ATPase on the plasma membrane. This localization is essential for its inhibitory effects on the pump and subsequent enhancement of cardiac contractility. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of metildigoxin involves the methylation of digoxin. This process typically includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide, with a base such as potassium carbonate or sodium hydride to facilitate the methylation .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Metildigoxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like sodium borohydride.
Substitution: The methyl group on this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Dimethylformamide, dimethyl sulfoxide.
Bases: Potassium carbonate, sodium hydride.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Metildigoxin has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential role in modulating ion channels.
Medicine: Extensively researched for its therapeutic effects in treating heart failure and arrhythmias. It is also used in clinical studies to understand its pharmacokinetics and pharmacodynamics.
Industry: Employed in the pharmaceutical industry for the production of cardiac glycoside medications
Comparison with Similar Compounds
Digoxin: Differing only by an O-methyl group, digoxin is another cardiac glycoside with similar therapeutic effects.
Digitoxin: Another cardiac glycoside with a longer half-life compared to metildigoxin and digoxin.
Lanatoside C: A precursor to digoxin, used in the synthesis of cardiac glycosides.
Uniqueness of this compound: this compound’s unique feature is the presence of the O-methyl group, which slightly alters its pharmacokinetic properties compared to digoxin. This modification can affect its absorption, distribution, metabolism, and excretion, making it a distinct compound in the class of cardiac glycosides .
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMSDVSVHDVGT-PEQKVOOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023294 | |
Record name | Methyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30685-43-9 | |
Record name | Methyldigoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30685-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metildigoxin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030685439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metildigoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metildigoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METILDIGOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GG1YUC5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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